4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one
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Overview
Description
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one, also known as DEPC, is a chemical compound that has been widely used in scientific research. DEPC is a heterocyclic compound that contains a pyrrolidinone ring and an isoquinoline moiety. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one modifies RNA by reacting with the imidazole side chains of histidine residues. This reaction results in the formation of a carbethoxy derivative of the histidine residue, which can lead to the inhibition of RNA-dependent processes.
Biochemical and Physiological Effects:
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one can inhibit RNA-dependent processes such as transcription and translation. Additionally, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one has been shown to be a potent inhibitor of ribonuclease activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one in lab experiments is its ability to modify RNA in a specific and controlled manner. However, there are also limitations to the use of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one. For example, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one can react with other amino acids besides histidine, which can lead to non-specific modifications. Additionally, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one can be toxic to cells at high concentrations.
Future Directions
There are several future directions for research on 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one. One potential area of research is the development of new methods for the synthesis of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one and its effects on RNA-dependent processes. Finally, the development of new applications for 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one in scientific research could lead to new insights into the structure and function of RNA.
Synthesis Methods
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,4-dihydroisoquinoline-1(2H)-carboxylic acid with N-ethylpyrrolidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization.
Scientific Research Applications
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one has been used extensively in scientific research as a tool to modify RNA. 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one reacts with the imidazole side chains of histidine residues in RNA, resulting in the modification of the RNA molecule. This modification can be used to study the structure and function of RNA, as well as to inhibit RNA-dependent processes.
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-17-11-14(9-15(17)19)16(20)18-8-7-12-5-3-4-6-13(12)10-18/h3-6,14H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPAIHJTSIBCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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